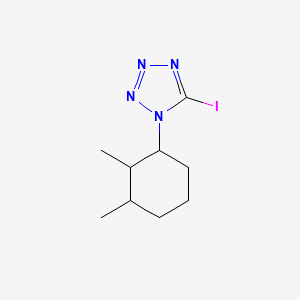
1-(2,3-Dimethylcyclohexyl)-5-iodo-1H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethylcyclohexyl)-5-iodo-1H-tetrazole is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This compound is characterized by the presence of a cyclohexyl ring substituted with two methyl groups and an iodine atom attached to the tetrazole ring. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylcyclohexyl)-5-iodo-1H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,3-dimethylcyclohexylamine with sodium azide and iodine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure to ensure the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
1-(2,3-Dimethylcyclohexyl)-5-iodo-1H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Various substituted tetrazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the tetrazole ring.
Reduction Products: Reduced forms of the tetrazole compound.
科学的研究の応用
1-(2,3-Dimethylcyclohexyl)-5-iodo-1H-tetrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide.
作用機序
The mechanism of action of 1-(2,3-Dimethylcyclohexyl)-5-iodo-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes or receptors, modulating their activity. The presence of the iodine atom and the cyclohexyl ring can influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
1-(2,3-Dimethylcyclohexyl)-1H-tetrazole: Lacks the iodine atom, resulting in different chemical properties and reactivity.
5-Iodo-1H-tetrazole: Lacks the cyclohexyl ring, affecting its biological activity and applications.
1-(2,3-Dimethylcyclohexyl)-5-chloro-1H-tetrazole: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.
Uniqueness
1-(2,3-Dimethylcyclohexyl)-5-iodo-1H-tetrazole is unique due to the combination of the cyclohexyl ring, methyl groups, and iodine atom. This specific arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
919097-83-9 |
|---|---|
分子式 |
C9H15IN4 |
分子量 |
306.15 g/mol |
IUPAC名 |
1-(2,3-dimethylcyclohexyl)-5-iodotetrazole |
InChI |
InChI=1S/C9H15IN4/c1-6-4-3-5-8(7(6)2)14-9(10)11-12-13-14/h6-8H,3-5H2,1-2H3 |
InChIキー |
PFUKTQRIGUKTBD-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1C)N2C(=NN=N2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-2-[(1,2,2-trichloroethyl)selanyl]ethene](/img/structure/B12636559.png)
![N-(4-{[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B12636562.png)
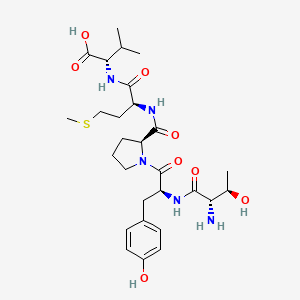



![6-(1H-indazol-6-yl)-N-(3-methoxy-4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12636591.png)
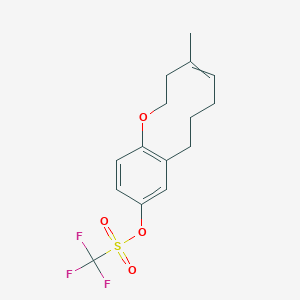
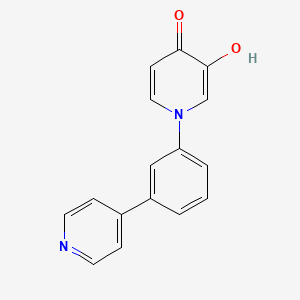


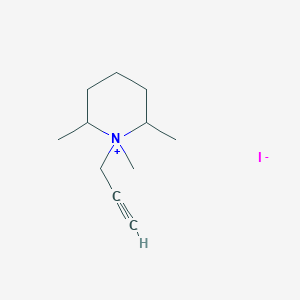
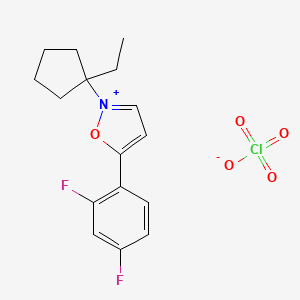
![Cyclopentanol, 4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B12636630.png)
